Almotriptan Impurity H

Descripción general

Descripción

Almotriptan Impurity H is a specific component present in Almotriptan . Almotriptan is a medication used to treat the acute headache phase of migraine attacks with or without aura . It is a triptan drug discovered and developed by Almirall .

Synthesis Analysis

The synthesis of Almotriptan and its impurities has been studied extensively . A novel process for the preparation of Almotriptan and pharmaceutically acceptable salts thereof has been patented . This process affords the product conveniently and efficiently with commercially acceptable yields and purity . The estimation of Almotriptan and its related impurities has been demonstrated by capillary zone electrophoresis (CZE) .Molecular Structure Analysis

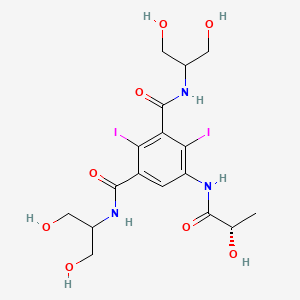

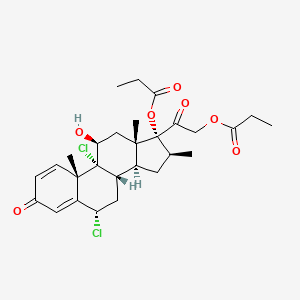

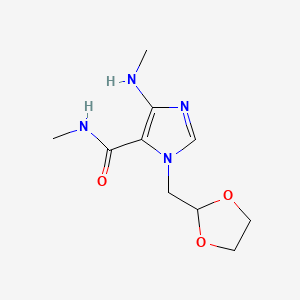

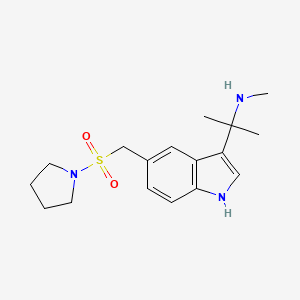

Almotriptan and Almotriptan-d6 were detected with proton adducts at m/z 336.1→201.1 and 342.2→207.2 in multiple reaction monitoring (MRM) positive mode, respectively . The molecular formula of Almotriptan Impurity H is C17H25N3O2S .Chemical Reactions Analysis

The chemical reactions involving Almotriptan and its impurities have been analyzed using capillary electrophoresis . This method offers excellent compound resolution and is highly effective at separating impurities .Physical And Chemical Properties Analysis

The physical and chemical properties of Almotriptan and its impurities have been analyzed using various techniques . For instance, capillary electrophoresis offers outstanding resolving power and demonstrated robustness, repeatability, and reproducibility .Aplicaciones Científicas De Investigación

Application in Pharmaceutical Research

Specific Scientific Field

Pharmaceutical Analysis

Summary of the Application

Almotriptan Impurity H, also known as Almotriptan N-Dimer, is used in the quality control, pharmaceutical research, and biological studies of Almotriptan malate . Almotriptan malate is a selective serotonin 5-HT1B/1D agonist belonging to the class of second-generation triptans and is used for acute treatment of the headache phase of migraine attacks .

Methods of Application or Experimental Procedures

The method used for detecting and measuring these impurities is Capillary Zone Electrophoresis (CZE) . This method offers excellent compound resolution and is highly effective at separating impurities . The United States Pharmacopoeia (USP) capillary electrophoresis method is used for the estimation of Almotriptan impurities on a SCIEX PA 800 Plus Pharmaceutical Analysis System .

Results or Outcomes

The system met the suitability standards established by the USP. Obtained relative migration times (RMTs) were comparable to USP RMTs and consistent over multiple runs .

Application in Human Plasma Analysis

Specific Scientific Field

Bioanalysis

Summary of the Application

A method has been developed for the quantification of Almotriptan (AL) in human plasma using Almotriptan-d6 (ALD6) as an internal standard .

Methods of Application or Experimental Procedures

Almotriptan and Almotriptan-d6 were detected with proton adducts at m/z 336.1→201.1 and 342.2→207.2 in multiple reaction monitoring (MRM) positive mode, respectively .

Results or Outcomes

The method is described as simple, sensitive, and selective .

Application in Pharmaceutical Standards

Specific Scientific Field

Pharmaceutical Quality Control

Summary of the Application

Almotriptan Impurity 6 (Almotriptan N-Dimer Impurity) is used as a standard in the quality control of pharmaceutical products .

Methods of Application or Experimental Procedures

The impurity is typically measured using analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), or nuclear magnetic resonance (NMR) .

Results or Outcomes

The use of Almotriptan Impurity 6 as a standard helps to ensure the quality and safety of pharmaceutical products .

Direcciones Futuras

Almotriptan has been used in the acute treatment of migraine for over 20 years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice . Future research may focus on further optimizing the use of Almotriptan and its impurities in the treatment of migraines .

Propiedades

IUPAC Name |

N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-17(2,18-3)15-11-19-16-7-6-13(10-14(15)16)12-23(21,22)20-8-4-5-9-20/h6-7,10-11,18-19H,4-5,8-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKLUEVZWJJXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Almotriptan Impurity H | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.